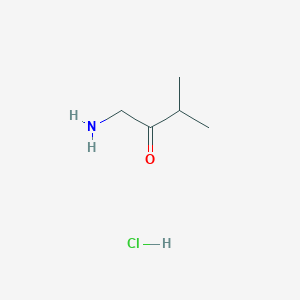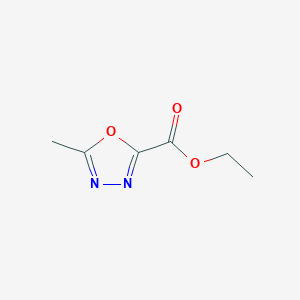![molecular formula C15H22N2 B1282412 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-99-6](/img/structure/B1282412.png)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Overview
Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a chemical compound with the molecular formula C15H22N2 . It belongs to a class of compounds known as azabicyclo nonanes .
Synthesis Analysis
The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which includes 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine, involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .Molecular Structure Analysis
The molecular structure of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is characterized by a bicyclic ring structure with a bridgehead nitrogen atom .Chemical Reactions Analysis
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine can undergo various chemical reactions. For instance, it can be converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides .Physical And Chemical Properties Analysis
The molecular weight of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is 229.32 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, and topological polar surface area can also be computed .Scientific Research Applications
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Derivatives: This compound serves as a precursor for synthesizing various derivatives, such as amides, Schiff bases, and isothiocyanates. These derivatives have potential applications in medicinal chemistry for drug development due to their structural uniqueness .
Catalytic Reactions: The compound can undergo catalytic hydrogenation, which is a critical step in the synthesis of pharmaceuticals and fine chemicals, indicating its role in industrial chemistry .
Formation of Imines: It is used in the direct synthesis of imines, which are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals .
Phosphonium Salts and Ylides: The iodine derivatives of this compound can be converted into phosphonium salts and ylides, which are used in Wittig reactions to synthesize alkenes, a fundamental transformation in organic chemistry .
Pharmaceutical Intermediates: As an intermediate in pharmaceutical synthesis, it contributes to the creation of compounds with potential therapeutic effects .
Chemical Research: In academic and industrial research labs, this compound is utilized for chemical transformations that can lead to new discoveries in chemical synthesis and drug design .
Springer - Synthesis and properties Springer - 3- Substituted 3- Azabicyclo Direct synthesis of imines MilliporeSigma - 9-BENZYL-9-AZABICYCLO MilliporeSigma - 9-Benzyl-9-azabicyclo Ambeed - 2291-58-9
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVJKJUENNRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524981 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
CAS RN |
76272-99-6 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)








